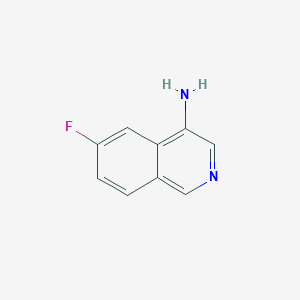
6-Fluoroisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroisoquinolin-4-amine is a heterocyclic organic compound with the molecular formula C₉H₇FN₂. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6-position and an amine group at the 4-position of the isoquinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroisoquinolin-4-amine typically involves the introduction of a fluorine atom into the isoquinoline ring followed by the introduction of an amine group. One common method involves the use of fluorinated precursors and subsequent amination reactions. For example, starting from 6-fluoroisoquinoline, the compound can be synthesized through a series of reactions including nitration, reduction, and amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, high-temperature reactions, and the use of specialized reagents to introduce the fluorine and amine groups efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
6-Fluoroisoquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 6-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Fluoroisoquinolin-4-amine include:
- 6-Methoxyisoquinolin-4-amine
- 8-Methoxyisoquinolin-4-amine
- 7-(Trifluoromethyl)isoquinolin-4-amine
- 8-Chloroisoquinolin-4-amine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
6-fluoroisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCWENXIJQYDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
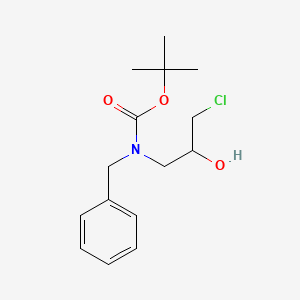
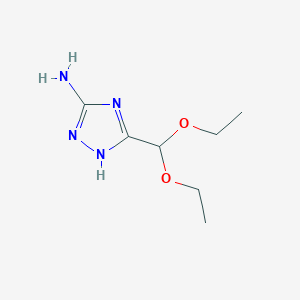
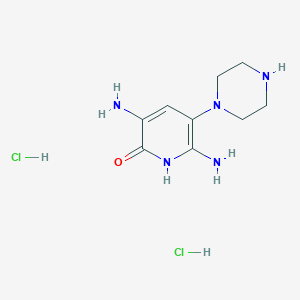
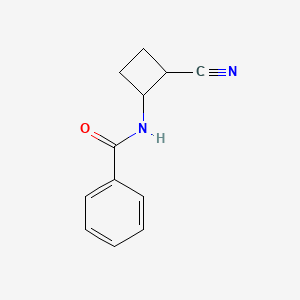
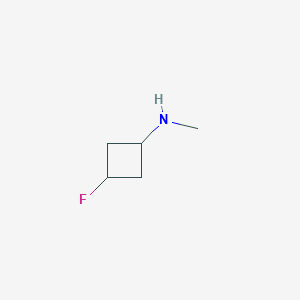
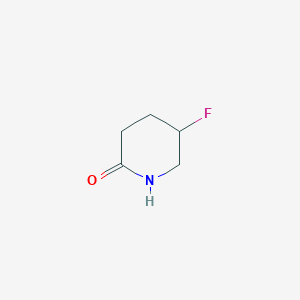
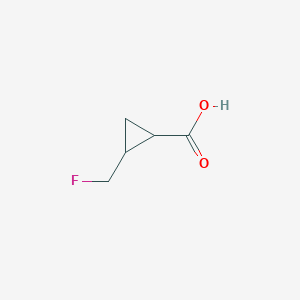
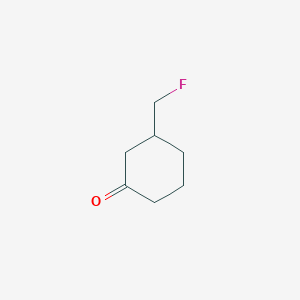

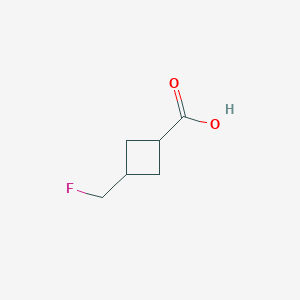
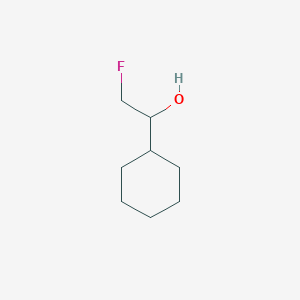
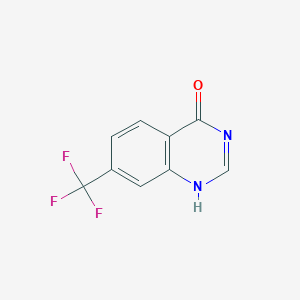

![tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B7961859.png)
